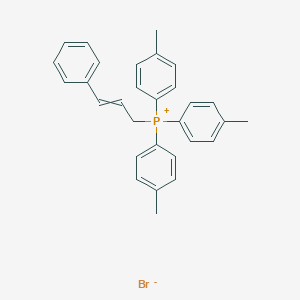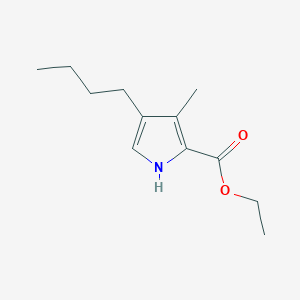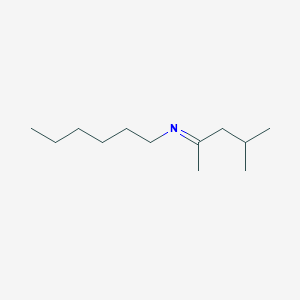
(2E)-N-Hexyl-4-methylpentan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-Hexyl-4-methylpentan-2-imine: is an organic compound characterized by the presence of an imine group. This compound is part of the broader class of imines, which are known for their diverse chemical reactivity and applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Hexyl-4-methylpentan-2-imine typically involves the condensation of a primary amine with a carbonyl compound. In this case, hexylamine reacts with 4-methylpentan-2-one under acidic or basic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the imine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as acidic resins or metal complexes, can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2E)-N-Hexyl-4-methylpentan-2-imine can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine can participate in nucleophilic substitution reactions, where the imine nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Applications De Recherche Scientifique
Chemistry: (2E)-N-Hexyl-4-methylpentan-2-imine is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The imine group is a key functional group in medicinal chemistry, and this compound can be used in the design and synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-N-Hexyl-4-methylpentan-2-imine involves its interaction with various molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
(2E)-N-Hexyl-4-methylpentan-2-one: A ketone with similar structural features but different reactivity.
(2E)-N-Hexyl-4-methylpentan-2-amine: An amine with similar alkyl chain length but different functional group.
Uniqueness: (2E)-N-Hexyl-4-methylpentan-2-imine is unique due to its imine functional group, which imparts distinct chemical reactivity and biological activity compared to its ketone and amine counterparts. The imine group allows for versatile chemical transformations and interactions with biological targets, making it valuable in various applications.
Propriétés
Numéro CAS |
138049-21-5 |
|---|---|
Formule moléculaire |
C12H25N |
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
N-hexyl-4-methylpentan-2-imine |
InChI |
InChI=1S/C12H25N/c1-5-6-7-8-9-13-12(4)10-11(2)3/h11H,5-10H2,1-4H3 |
Clé InChI |
DXWNTTZDTKCHLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=C(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


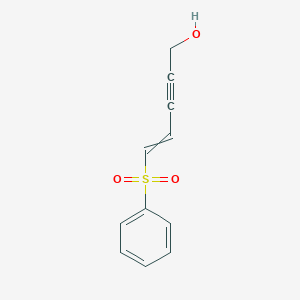
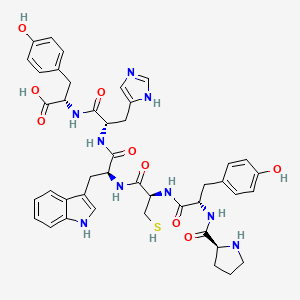

![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
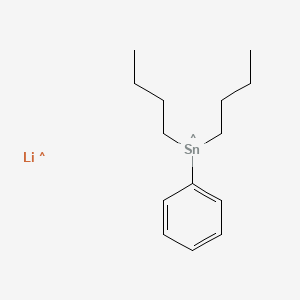
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)

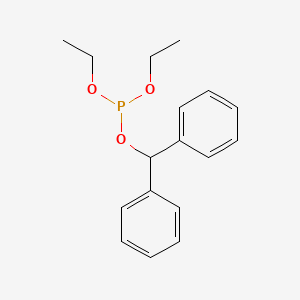
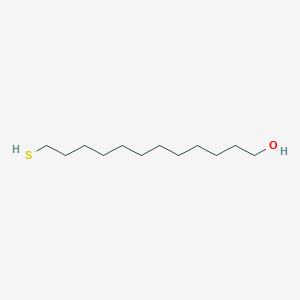
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
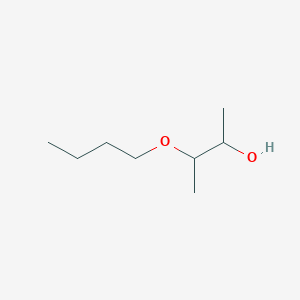
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
